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Compound of Interest

3-Bromoquinoline-7-carboxylic
Compound Name: _
acid

Cat. No.: B580755

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 3-Bromoquinoline-7-carboxylic acid. In the realm of medicinal chemistry and drug
development, a precise understanding of a molecule's structure is fundamental for elucidating
its biological activity and for quality control. This document outlines the anticipated Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-
Bromogquinoline-7-carboxylic acid. The information herein is compiled from comparative
analysis of related quinoline derivatives and established principles of spectroscopic
interpretation.

Molecular Structure

3-Bromoquinoline-7-carboxylic acid possesses a quinoline core, which is a bicyclic aromatic
heterocycle, with a bromine substituent at the 3-position and a carboxylic acid group at the 7-
position.

Molecular Formula: C10HeBrNO2 Molecular Weight: 252.06 g/mol

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for 3-
Bromoquinoline-7-carboxylic acid. This data is predicted based on the analysis of similar
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compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

Table 1: Predicted *H NMR Spectroscopic Data (DMSO-de, 400 MHZz)

Chemical Shift (9, Multiplicity Coupling Constant FesrET
ppm) (J, Hz)

~135 br s - COOH

9.2 d ~2.0 H-2

~8.8 d ~2.0 H-4

~8.5 d ~1.5 H-8

~8.3 dd ~8.5, 1.5 H-6

~8.1 d ~8.5 H-5

Note: Chemical shifts are estimates and may vary based on experimental conditions.

Table 2: Predicted *3C NMR Spectroscopic Data (DMSO-ds, 100 MHz)
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Chemical Shift (6, ppm) Assignment
~166.5 COOH
~152.0 C-2
~148.5 C-8a
~138.0 C-14
~133.0 C-7
~129.5 C-5
~129.0 C-6
~128.0 C-4a
~122.0 C-8
~120.0 C-3

Note: Chemical shifts are estimates and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (Carboxylic acid

3300-2500 Broad ]

dimer)
~1700 Strong C=0 stretch (Carboxylic acid)

] C=C and C=N stretching

~1600, ~1480 Medium-Strong o

(Aromatic rings)
~1300 Medium C-O stretch
~850-750 Strong C-H bending (out-of-plane)
~700 Medium-Strong C-Br stretch

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band due
to hydrogen bonding.[1] The carbonyl (C=0) stretch is also a prominent, strong absorption.[2]

[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

[M]*, Molecular ion peak with characteristic 1:1

251, 253 ratio for one bromine atom.
234, 236 [M-OH]*

206, 208 [M-COOH]*

127 [M-Br-COOH]*

The presence of bromine results in a characteristic M and M+2 isotopic pattern with nearly
equal intensity.[4][5] The fragmentation will likely involve the loss of the carboxylic acid group
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and the bromine atom.[6][7]

Comparative Spectroscopic Data

To provide context for the predicted data, the following table compares the spectroscopic data

of the parent compound, 3-bromoquinoline, with a related bromoquinoline derivative.

Table 5: Comparative 'H NMR Data (CDCIs)

Compo Referen
und -2 H-4 H-5 H-6 H-7 H-8 ce
7.65 7.80
3- 8.95 (d, 8.25 (d, 8.10 (d, (ddd, (ddd, 7.95 (d,
Bromoqui J=2.4 J=2.4 J=8.4 J=8.4, J=8.4, J=8.4 [8]
noline Hz) Hz) Hz) 7.0, 14 7.0,1.4 Hz)
Hz) Hz)
3,5,6,7-
Tetrabro 8.76 (d, 8.68 (d,
mo-8- J=1.6 J=1.6 - - [9]
methoxy Hz) Hz)
quinoline

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for a solid

organic compound like 3-Bromoquinoline-7-carboxylic acid.

NMR Spectroscopy

e Sample Preparation:

o Weigh approximately 5-10 mg of the solid sample.

o Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.qg.,
DMSO-de) in a clean vial.
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o Transfer the solution to a 5 mm NMR tube.[4]

e Instrument Parameters (*H NMR):
o Pulse Program: Standard single-pulse experiment.
o Number of Scans: 16-64 scans.
o Spectral Width: -2 to 14 ppm.
o Relaxation Delay: 1-2 seconds.[8]
e Instrument Parameters (**3C NMR):
o Pulse Program: Proton-decoupled experiment.
o Number of Scans: 1024 or more to achieve adequate signal-to-noise.
o Spectral Width: 0 to 220 ppm.

o Relaxation Delay: 2-5 seconds.

IR Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid sample directly on the ATR crystal.

o Apply pressure to ensure good contact between the sample and the crystal.
o Data Acquisition:

o Record the spectrum, typically in the range of 4000-400 cm~1.

o Perform a background scan of the empty ATR crystal prior to sample analysis.

Mass Spectrometry (e.g., Electrospray lonization - ESI)

e Sample Preparation:
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o Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as
methanol or acetonitrile.

o Data Acquisition:
o Infuse the sample solution into the ESI source.

o Acquire the mass spectrum in the appropriate mass range. Both positive and negative ion
modes should be tested to determine the optimal ionization.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the structural elucidation of a novel
quinoline derivative using spectroscopic methods.

Synthesis & Purification
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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